

PI-3065: A Comparative Guide to Kinase Specificity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase specificity of **PI-3065**, a potent and selective inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K). The following sections present quantitative data on its selectivity against other PI3K isoforms and a broader panel of protein kinases, alongside a comparison with other notable PI3K δ inhibitors. Detailed experimental methodologies are also provided to support the presented data.

High Specificity of PI-3065 for PI3Kδ

PI-3065 demonstrates exceptional potency and selectivity for the PI3K δ isoform. In enzymatic assays, it inhibits p110 δ with IC50 and Ki values in the low nanomolar range, reported as 5 nM and 1.5 nM, respectively[1]. Its selectivity for PI3K δ is significantly higher when compared to other Class I PI3K isoforms.

In Vitro Selectivity Profile Against PI3K Isoforms

The inhibitory activity of **PI-3065** against the four Class I PI3K isoforms is summarized in the table below. The data clearly illustrates its strong preference for the δ isoform.



Kinase Isoform	PI-3065 IC50 (nM) Selectivity vs. p110δ (f	
p110δ	5	1
ρ110α	910[1]	182
p110β	600[1]	120
р110у	>10,000[1]	>2000

Broad Kinase Selectivity Profile

Beyond the PI3K family, the specificity of **PI-3065** has been evaluated against a wider range of protein kinases. A screening of **PI-3065** at a concentration of 10 µM against a panel of 72 different protein kinases in a KinaseProfiler™ assay (Millipore) showed no significant off-target inhibition. This extensive profiling underscores the high specificity of **PI-3065** for its intended target. While the exact composition of this historical 72-kinase panel is not readily available, such panels typically include a diverse representation of the human kinome, encompassing tyrosine kinases, serine/threonine kinases, and lipid kinases to assess potential off-target activities.

Comparative Analysis with Other PI3Kδ Inhibitors

To provide a broader context for its performance, the following table compares the in vitro potency of **PI-3065** with other well-characterized PI3K δ inhibitors.

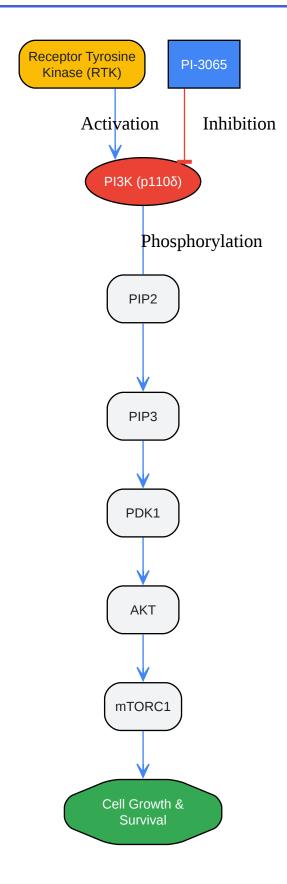
Inhibitor	p110δ IC50 (nM)	p110α IC50 (nM)	p110β IC50 (nM)	p110y IC50 (nM)
PI-3065	5	910[1]	600[1]	>10,000[1]
Idelalisib (CAL-	2.5	8600	4000	2100
Zandelisib (ME- 401)	3.5[2]	>1000	>1000	>1000
IC87114	500	29,000	19,000	7,500



Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K signaling pathway targeted by **PI-3065** and a typical experimental workflow for assessing its kinase inhibition.





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Caption: PI3K Signaling Pathway Inhibition by PI-3065.





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Caption: Experimental Workflow for PI-3065 Kinase Inhibition Assay.

Experimental Protocols In Vitro Pl3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method for determining the in vitro inhibitory activity of **PI-3065** against PI3K δ using a luminescent ADP detection assay.

- 1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
- Substrate Solution: Prepare a working solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in kinase buffer.
- ATP Solution: Prepare a working solution of ATP in water.
- PI-3065 Dilutions: Perform serial dilutions of PI-3065 in DMSO, followed by a final dilution in kinase buffer.
- 2. Assay Procedure:
- Add 2.5 μ L of diluted **PI-3065** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 5 μ L of the PI3K δ enzyme solution in kinase buffer to each well.



- Add 2.5 μL of the PIP2 substrate solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 2.5 μL of the ATP solution to each well.
- Incubate the reaction at room temperature for 60 minutes.
- 3. Signal Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Convert the generated ADP to ATP by adding 25 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence signal using a plate reader.
- 4. Data Analysis:
- The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percent inhibition for each concentration of PI-3065 relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.

Broad Panel Kinase Profiling (KinaseProfiler™)

The off-target screening of **PI-3065** was conducted using a commercial service such as Millipore's KinaseProfiler™.



1. Assay Principle:

- These services typically utilize radiometric or fluorescence-based assays to measure the activity of a large panel of purified kinases.
- The compound of interest is tested at a fixed concentration (e.g., 10 μ M for **PI-3065**) against each kinase in the panel.

2. General Procedure:

- Each kinase is assayed in the presence of its specific substrate and ATP (often at or near the Km concentration).
- The test compound or vehicle is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period.
- The kinase activity is measured, and the percent inhibition by the compound is calculated relative to the vehicle control.

3. Data Interpretation:

Significant inhibition (typically >50%) of a kinase at the tested concentration may indicate a
potential off-target effect that warrants further investigation. The screening of PI-3065 at 10

µM showed no significant inhibition of the 72 kinases tested.

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